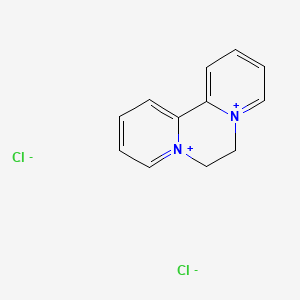

Diquat dichloride

Description

Properties

CAS No. |

4032-26-2 |

|---|---|

Molecular Formula |

C12H12Cl2N2 |

Molecular Weight |

255.14 g/mol |

IUPAC Name |

7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dichloride |

InChI |

InChI=1S/C12H12N2.2ClH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;/h1-8H,9-10H2;2*1H/q+2;;/p-2 |

InChI Key |

SKYNPRKUXHXZFJ-UHFFFAOYSA-L |

Canonical SMILES |

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Cl-].[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Diquat Dichloride: A Technical Guide to its Mechanism of Action in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diquat (B7796111) dichloride is a non-selective, fast-acting contact herbicide widely used for desiccation and aquatic weed control. Its herbicidal activity is initiated by its interference with the photosynthetic electron transport chain in plants. This technical guide provides an in-depth examination of the core biochemical and biophysical mechanisms underlying the phytotoxicity of diquat dichloride. It details the interception of electrons from Photosystem I, the catalytic generation of reactive oxygen species (ROS), and the subsequent oxidative damage leading to rapid cell death. This document consolidates key quantitative data, outlines detailed experimental protocols for assessing its effects, and provides visual representations of the critical pathways and workflows involved.

Core Mechanism of Action: Photosystem I Electron Diversion

The primary mode of action of diquat (a bipyridyl dication) is the disruption of photosynthesis by diverting electrons from Photosystem I (PSI).[1][2][3] This process is light-dependent and requires the presence of oxygen.[4][5]

-

Uptake and Translocation : Diquat is rapidly absorbed by plant foliage but exhibits limited translocation as the induced cellular damage occurs too quickly to allow for significant movement within the plant.[6][7]

-

Reduction by Photosystem I : Within the chloroplast, diquat, due to its redox potential of -349 mV, acts as an efficient electron acceptor.[8] It intercepts electrons from the early electron acceptors of PSI, likely ferredoxin.[9][10] The diquat dication ([diquat]²⁺) is reduced by one electron to form a monocation free radical ([diquat]•⁺).[1][5]

[diquat]²⁺ + e⁻ (from PSI) → [diquat]•⁺

-

Redox Cycling and ROS Generation : The diquat radical is unstable and rapidly reacts with molecular oxygen (O₂) in a process called redox cycling.[8] This reaction oxidizes the radical back to its original dicationic form, making it available to accept another electron from PSI.[1] Crucially, this reaction reduces O₂ to the highly reactive superoxide (B77818) anion (O₂•⁻), a primary Reactive Oxygen Species (ROS).[8][9]

[diquat]•⁺ + O₂ → [diquat]²⁺ + O₂•⁻

-

Oxidative Stress Cascade : The continuous, light-driven cycling of diquat generates massive amounts of superoxide radicals.[11] These radicals initiate a cascade of oxidative stress. Superoxide is converted to hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase (SOD). In the presence of transition metals like iron (Fe²⁺), H₂O₂ can be further converted into the extremely damaging hydroxyl radical (•OH) via the Fenton reaction.[5][12]

-

Lipid Peroxidation and Membrane Damage : The accumulation of ROS overwhelms the plant's antioxidant defense systems.[13] These powerful oxidizing agents, particularly the hydroxyl radical, attack polyunsaturated fatty acids within cellular membranes (plasmalemma, tonoplast, and organellar membranes). This initiates a chain reaction known as lipid peroxidation, which destroys the integrity of the membranes.[3]

-

Cellular Disruption and Death : The loss of membrane integrity leads to the leakage of cellular contents, rapid water loss (desiccation), chlorophyll (B73375) degradation, and ultimately, cell death.[2][7] This manifests visually as rapid wilting, chlorosis, and necrosis of treated plant tissues.[10]

Visualizing the Mechanism of Action

Signaling and Reaction Pathway

Caption: The core mechanism of diquat action, from light-dependent electron diversion at PSI to catastrophic lipid peroxidation.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the action of diquat.

| Parameter | Value | Organism/System | Reference |

| Redox Potential (E₀') | -349 mV | Chemical System | [8] |

| KM for H₂O₂ Generation | 15.1 µM | Rat Liver Microsomes | [9] |

| KM for Superoxide Generation | 11.1 µM | Rat Liver Microsomes | [1] |

| Vmax for H₂O₂ Generation | ≈ 6.0 nmol/min/mg protein | Rat Liver Microsomes | [9] |

| EC₅₀ (Root Growth Inhibition) | 60 mg/L (≈ 174 µM) | Allium cepa | [14] |

| EC₅₀ (Algal Growth) | 19 - 73 µg/L | Freshwater Algae (4 species) | [15] |

| LC₅₀ (Fish, 96h) | 16 mg/L | Northern Pike | [16] |

| Table 1: Key quantitative data related to diquat's biochemical activity and toxicity. |

Key Experimental Protocols

Detailed methodologies are crucial for studying the effects of diquat. Below are protocols for key experiments.

Assessment of Lipid Peroxidation (TBARS Assay)

This protocol measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

Principle : MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which is quantified spectrophotometrically at 532 nm.[7] A correction at 600 nm is often used to account for non-specific turbidity.[2]

Methodology :

-

Sample Homogenization : Harvest 0.2-0.5 g of plant tissue. Homogenize in a pre-chilled mortar and pestle with 5 mL of 0.1% (w/v) trichloroacetic acid (TCA).

-

Centrifugation : Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Reaction Mixture : Add 1 mL of the supernatant to 4 mL of TBA reagent (0.5% (w/v) TBA in 20% (w/v) TCA).

-

Incubation : Heat the mixture in a water bath at 95°C for 30 minutes. Immediately cool the reaction on ice to stop the reaction.

-

Spectrophotometry : Centrifuge at 10,000 x g for 10 minutes. Measure the absorbance of the supernatant at 532 nm and 600 nm.

-

Calculation : Calculate the MDA concentration using the Beer-Lambert equation with an extinction coefficient of 155 mM⁻¹ cm⁻¹.

-

MDA (nmol/mL) = [(Abs₅₃₂ - Abs₆₀₀) / 155,000] x 10⁶

-

Caption: Experimental workflow for the Thiobarbituric Acid Reactive Substances (TBARS) assay.

Assessment of Cell Membrane Damage (Evans Blue Staining)

This method quantifies cell death by identifying cells that have lost membrane integrity.

Principle : Evans blue is a vital dye that cannot pass through intact cell membranes. Dead or dying cells with compromised membranes take up the dye and become stained blue. The amount of dye taken up can be quantified after extraction.[17][18]

Methodology :

-

Staining : Submerge plant tissue (e.g., leaf discs) in a 0.25% (w/v) aqueous solution of Evans blue for 20-30 minutes.[19]

-

Washing : Remove the tissue and wash thoroughly with deionized water several times to remove excess, unbound dye from the surface.

-

Dye Extraction : Place the stained tissue in a microcentrifuge tube with 1 mL of 1% (w/v) sodium dodecyl sulfate (B86663) (SDS).

-

Incubation : Incubate at 50-60°C for 30-60 minutes to release the bound dye from the cells.

-

Quantification : Centrifuge the tube to pellet the tissue debris. Transfer the supernatant to a cuvette or microplate and measure the absorbance at 600 nm.[13]

-

Analysis : Higher absorbance values correlate with a greater degree of cell death and membrane damage.

Caption: Experimental workflow for quantifying cell membrane damage using Evans Blue staining.

Assessment of Photosynthetic Efficiency (Chlorophyll Fluorescence)

This non-invasive technique measures the quantum efficiency of Photosystem II, providing a rapid indicator of photosynthetic stress.

Principle : Diquat's action on PSI disrupts the entire electron transport chain, causing a "backup" that affects PSII function. This change can be detected by measuring chlorophyll fluorescence. The ratio of variable fluorescence (Fv) to maximum fluorescence (Fm), denoted as Fv/Fm, is a key indicator of the maximum quantum efficiency of PSII. A decrease in this ratio indicates stress.[20][21]

Methodology :

-

Dark Adaptation : Plants or detached leaves must be dark-adapted for at least 20-30 minutes prior to measurement. This ensures all PSII reaction centers are "open."

-

Instrument Setup : Use a portable chlorophyll fluorometer (e.g., a PAM-2500 or LI-6800).

-

Measure F₀ : A weak measuring beam is applied to determine the minimal fluorescence (F₀), when PSII reaction centers are open.

-

Measure Fm : A short, intense, saturating pulse of light is applied (e.g., >8,000 µmol m⁻² s⁻¹ for ~1 second). This temporarily closes all PSII reaction centers, and the maximal fluorescence (Fm) is recorded.[22]

-

Calculation : The instrument's software typically calculates the key parameters automatically.

-

Variable Fluorescence (Fv) = Fm - F₀

-

Maximum Quantum Efficiency of PSII (Fv/Fm) = (Fm - F₀) / Fm

-

-

Analysis : Compare the Fv/Fm values of diquat-treated plants to untreated controls. A typical value for healthy plants is ~0.83. Lower values indicate photosynthetic stress.

Conclusion

The mechanism of action of this compound is a well-characterized example of herbicidal interference with plant photosynthesis. Its efficacy stems from its ability to act as a catalytic agent for the production of destructive reactive oxygen species. By accepting electrons from Photosystem I and transferring them to molecular oxygen, diquat initiates a self-perpetuating cycle of oxidative stress that rapidly overwhelms cellular defenses, leading to widespread lipid peroxidation and the loss of membrane integrity. This results in the swift contact-action desiccation for which it is known. The quantitative data and experimental protocols provided herein offer a robust framework for researchers to study and understand the profound and rapid phytotoxic effects of this compound.

References

- 1. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apps.who.int [apps.who.int]

- 4. ethosbiosciences.com [ethosbiosciences.com]

- 5. Diquat - Wikipedia [en.wikipedia.org]

- 6. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 7. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 8. 188. Diquat (AGP:1970/M/12/1) [inchem.org]

- 9. Redox cycling and increased oxygen utilization contribute to diquat-induced oxidative stress and cytotoxicity in Chinese hamster ovary cells overexpressing NADPH-cytochrome P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. One-electron transfer reactions of diquat radical to different reduction intermediates of oxygen. Formation of hydroxyl radical and electronically excited states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The production of superoxide radicals in reactions of the herbicide diquat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. Diquat in freshwater and marine water [waterquality.gov.au]

- 16. EXTOXNET PIP - DIQUAT DIBROMIDE [extoxnet.orst.edu]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of Membrane Damage/Cell Death Using Evan's Blue Staining Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chlorophyll Fluorescence - a Tool for Quick Identification of Accase and ALS Inhibitor Herbicides Performance - Advances in Weed Science [awsjournal.org]

- 21. Chlorophyll fluorescence - Wikipedia [en.wikipedia.org]

- 22. youtube.com [youtube.com]

Diquat Dichloride: An In-depth Technical Guide on its Role as a Photosystem I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diquat (B7796111) dichloride, a non-selective contact herbicide, exerts its phytotoxic effects through the potent inhibition of Photosystem I (PSI), a critical component of the photosynthetic electron transport chain in plants. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning diquat's inhibitory action, focusing on its interaction with PSI, the subsequent generation of reactive oxygen species (ROS), and the resulting cellular damage. Detailed experimental protocols for assessing PSI activity, electron transport rates, and ROS production are provided, alongside a summary of available quantitative data. Visualizations of the key pathways and experimental workflows are included to facilitate a deeper understanding of diquat's mode of action.

Introduction

Diquat, chemically known as 1,1'-ethylene-2,2'-bipyridylium dichloride, is a quaternary ammonium (B1175870) compound widely used in agriculture for weed control and crop desiccation.[1][2] Its rapid herbicidal action is a direct consequence of its interference with the light-dependent reactions of photosynthesis.[3][4] Specifically, diquat acts as an electron acceptor from Photosystem I, diverting the normal flow of electrons and initiating a cascade of oxidative stress that leads to rapid cell death.[5] This guide delves into the technical details of this process, providing researchers with the necessary information to study and understand the intricate interactions between diquat and the photosynthetic apparatus.

Mechanism of Action: Inhibition of Photosystem I

The primary target of diquat is the Photosystem I complex located in the thylakoid membranes of chloroplasts.[3][4] Under normal photosynthetic conditions, light energy excites chlorophyll (B73375) molecules within PSI, leading to the transfer of high-energy electrons to ferredoxin (Fd), a small iron-sulfur protein.[3] Reduced ferredoxin then donates these electrons to ferredoxin-NADP+ reductase (FNR), which subsequently reduces NADP+ to NADPH, a crucial molecule for carbon fixation.[6][7]

Diquat, due to its electrochemical properties, acts as an efficient electron acceptor, intercepting electrons from the early electron acceptors of PSI, most likely ferredoxin.[3][4] The diquat dication (DQ²⁺) is reduced by one electron to form a stable radical cation (DQ⁺•).[5]

This diversion of electrons from their normal pathway to NADP+ effectively inhibits the production of NADPH.[3]

Generation of Reactive Oxygen Species (ROS)

The diquat radical cation (DQ⁺•) is readily re-oxidized by molecular oxygen (O₂), which is abundant in the chloroplasts during photosynthesis. This reaction regenerates the diquat dication, allowing it to participate in another cycle of electron acceptance from PSI, and more critically, produces a superoxide (B77818) radical (O₂⁻•).[3][4][5]

The superoxide radical is a highly reactive oxygen species. It can be dismutated, either spontaneously or enzymatically by superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂).[5] Subsequently, in the presence of transition metals like iron (Fe²⁺), which are present in the chloroplast, hydrogen peroxide can be converted to the extremely reactive hydroxyl radical (•OH) via the Fenton reaction.[5]

These reactive oxygen species, particularly the hydroxyl radical, are highly damaging to cellular components. They initiate lipid peroxidation of the thylakoid membranes, leading to loss of membrane integrity and leakage of cellular contents.[5] This rapid membrane damage is the primary cause of the characteristic water-soaked appearance and subsequent desiccation of plant tissues treated with diquat.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular interactions and experimental procedures discussed in this guide.

Figure 1: Mechanism of Diquat Dichloride as a Photosystem I Inhibitor.

Figure 2: Experimental Workflow for Measuring PSI Activity Inhibition.

Quantitative Data

While extensive research has been conducted on the qualitative mechanism of diquat, specific quantitative data on its interaction with PSI is less commonly reported in readily accessible literature. The following table summarizes the types of quantitative data relevant to understanding diquat's efficacy as a PSI inhibitor. Researchers are encouraged to determine these values under their specific experimental conditions.

| Parameter | Description | Typical Range/Value | References |

| IC₅₀ (PSI Activity) | Concentration of diquat required to inhibit 50% of Photosystem I activity. This is a key measure of its inhibitory potency. | Expected to be in the low micromolar range. Specific values are highly dependent on the assay conditions and plant species. | [8] |

| Binding Affinity (Kd) | The dissociation constant for the binding of diquat to Photosystem I or its components like ferredoxin. A lower Kd indicates tighter binding. | Data not readily available in public literature. | - |

| Kinetic Parameters (Km, Vmax) | Michaelis-Menten parameters describing the kinetics of diquat as an electron acceptor from PSI. | Data not readily available in public literature. | - |

| Rate of Superoxide Production | The rate at which superoxide radicals are generated in the presence of diquat, light, and a PSI-containing system. | Dependent on light intensity, diquat concentration, and the integrity of the photosynthetic apparatus. | [9][10] |

| Rate of Lipid Peroxidation | Measured by the formation of malondialdehyde (MDA), this indicates the extent of membrane damage caused by ROS. | Increases with diquat concentration and light exposure. | [11][12] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on Photosystem I.

Isolation of Thylakoid Membranes from Spinach

Objective: To obtain functional thylakoid membranes for in vitro assays.

Materials:

-

Fresh spinach leaves

-

Isolation Buffer: 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.1% (w/v) BSA. Keep on ice.

-

Grinding Buffer: Isolation buffer with 10 mM sodium ascorbate.

-

Resuspension Buffer: 50 mM HEPES-KOH (pH 7.5), 0.1 M sorbitol, 5 mM MgCl₂.

-

Blender, cheesecloth, centrifuge, and spectrophotometer.

Procedure:

-

Wash spinach leaves and remove midribs.

-

Homogenize approximately 20 g of leaves in 100 mL of ice-cold grinding buffer using a blender with short bursts.

-

Filter the homogenate through eight layers of cheesecloth into a chilled beaker.

-

Centrifuge the filtrate at 1,000 x g for 7 minutes at 4°C.

-

Discard the supernatant and gently resuspend the pellet in a small volume of isolation buffer.

-

Centrifuge again at 1,000 x g for 7 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet (crude chloroplasts) in a hypotonic resuspension buffer to lyse the chloroplasts and release thylakoids.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Resuspend the thylakoid pellet in a minimal volume of resuspension buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

Measurement of Photosystem I Activity (Oxygen Uptake)

Objective: To measure the rate of PSI-mediated electron transport by monitoring oxygen consumption in the presence of an artificial electron donor and acceptor system.

Materials:

-

Isolated thylakoid membranes

-

Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 2 mM MgCl₂, 10 mM NaCl.

-

10 mM Sodium Ascorbate

-

1 mM 2,6-Dichlorophenolindophenol (DCPIP)

-

10 mM Methyl Viologen (Paraquat can also be used as the electron acceptor in this assay)

-

10 mM Sodium Azide (to inhibit catalase)

-

This compound stock solutions of varying concentrations.

Procedure:

-

Set up the Clark-type oxygen electrode according to the manufacturer's instructions and calibrate it to 100% (air-saturated buffer) and 0% (sodium dithionite) oxygen.

-

To the reaction chamber, add the reaction buffer, sodium azide, sodium ascorbate, and DCPIP.

-

Add the thylakoid suspension to a final chlorophyll concentration of 10-20 µg/mL.

-

Add methyl viologen to a final concentration of 0.1 mM.

-

Add the desired concentration of this compound. For control experiments, add an equal volume of buffer.

-

Seal the chamber and record the baseline oxygen level in the dark.

-

Illuminate the chamber with a saturating light source and record the rate of oxygen consumption.

-

The rate of oxygen uptake is a measure of PSI activity. Calculate the percent inhibition caused by diquat at different concentrations to determine the IC₅₀.

Detection of Superoxide Radical (O₂⁻•) Production

Objective: To qualitatively and quantitatively measure the production of superoxide radicals by PSI in the presence of diquat.

Method 1: Nitroblue Tetrazolium (NBT) Staining (Qualitative) [9]

Materials:

-

Plant leaves or isolated thylakoids

-

50 mM Sodium Phosphate (B84403) buffer (pH 7.5)

-

0.2% (w/v) Nitroblue Tetrazolium (NBT)

-

This compound solution

-

Ethanol (B145695) for chlorophyll removal

Procedure (for leaves):

-

Incubate leaves in a solution of NBT in phosphate buffer containing the desired concentration of diquat.

-

Expose the leaves to light for a specified period.

-

The formation of a dark blue formazan (B1609692) precipitate indicates the presence of superoxide.

-

Bleach the chlorophyll with hot ethanol to visualize the blue spots more clearly.

Method 2: Cytochrome c Reduction (Quantitative) [16][17]

Materials:

-

Isolated thylakoid membranes

-

Reaction Buffer (as in 5.2)

-

Cytochrome c (from horse heart)

-

Superoxide Dismutase (SOD)

-

This compound

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing reaction buffer, thylakoids (10-20 µg/mL chlorophyll), and cytochrome c (e.g., 50 µM).

-

Divide the mixture into two cuvettes. To one, add SOD (a scavenger of superoxide) as a negative control.

-

Add diquat to both cuvettes.

-

Illuminate the samples and monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c by superoxide.

-

The SOD-inhibitable rate of cytochrome c reduction is a measure of superoxide production.

Quantification of Lipid Peroxidation (Malondialdehyde Assay)

Objective: To assess the extent of membrane damage by measuring the concentration of malondialdehyde (MDA), a secondary product of lipid peroxidation.[11][12][18]

Materials:

-

Plant tissue or thylakoid suspension treated with diquat

-

0.1% (w/v) Trichloroacetic acid (TCA)

-

20% (w/v) TCA containing 0.5% (w/v) Thiobarbituric acid (TBA)

-

Spectrophotometer

Procedure:

-

Homogenize the plant tissue or thylakoid sample in 0.1% TCA.

-

Centrifuge the homogenate to pellet debris.

-

To the supernatant, add an equal volume of 20% TCA containing 0.5% TBA.

-

Heat the mixture at 95°C for 30 minutes.

-

Quickly cool the reaction on ice and centrifuge to clarify the solution.

-

Measure the absorbance of the supernatant at 532 nm and 600 nm (for correction of non-specific turbidity).

-

Calculate the MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹).

Conclusion

This compound is a potent inhibitor of Photosystem I, exerting its herbicidal activity through a well-defined mechanism of electron diversion and subsequent generation of cytotoxic reactive oxygen species. This guide has provided a detailed overview of this process, from the initial interaction with the photosynthetic electron transport chain to the resulting oxidative damage. The experimental protocols outlined herein offer a robust framework for researchers to investigate the intricate details of diquat's mode of action and to quantitatively assess its impact on photosynthetic processes. Further research to elucidate the precise binding kinetics and to identify specific binding sites on the PSI complex will contribute to a more complete understanding of this widely used herbicide and may inform the development of novel, more selective herbicidal compounds.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Inhibition of photosynthetic electron transport in isolated spinach chloroplasts by two 1,3,4-thiadiazolyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diversion of Electrons in Photosystem I | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 4. 19.6 Herbicides that Interfere with Photosystem I – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. Interaction of ferredoxin and ferredoxin-NADP reductase with thylakoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NADP(H) allosterically regulates the interaction between ferredoxin and ferredoxin-NADP+ reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Generation of superoxide anion in chloroplasts of Arabidopsis thaliana during active photosynthesis: a focus on rapidly induced genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Generation of superoxide anion in chloroplasts of Arabidopsis thaliana during active photosynthesis: a focus on rapidly induced genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Malondialdehyde: Facts and Artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Oxygen Measurements – Hansatech Instruments Ltd [hansatech-instruments.com]

- 14. Liquid-phase and gas-phase oxygen measurement-Hansatech Instruments [ppsystems.com]

- 15. Bipolar Clark-Type Oxygen Electrode Arrays for Imaging and Multiplexed Measurements of the Respiratory Activity of Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. thescipub.com [thescipub.com]

An In-depth Technical Guide on the Physicochemical Properties of Diquat Dichloride

This technical guide provides a comprehensive overview of the core physicochemical properties of Diquat (B7796111) dichloride, intended for researchers, scientists, and professionals in drug development and agricultural science. The document details quantitative data, experimental methodologies, and key molecular and analytical pathways.

Chemical Identity and Structure

Diquat dichloride is the chloride salt of the Diquat dication. The active component, the Diquat dication (1,1'-ethylene-2,2'-bipyridylium), is a quaternary ammonium (B1175870) compound.[1][2] It is most commonly available commercially as its dibromide salt, Diquat dibromide (CAS No. 85-00-7), which is often used in studies and formulations.[3][4] For the purpose of this guide, properties associated with the widely studied dibromide salt are included for comprehensive context, as the core physicochemical behavior is dictated by the Diquat cation itself.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 6,7-dihydrodipyrido[1,2-a:2′,1′-c]pyrazine-5,8-diium dichloride | [5] |

| Synonyms | Diquat hydrochloride; 1,1'-Ethylene-2,2'-dipyridinium dichloride | [6][7] |

| CAS Number | 4032-26-2 | [3][6] |

| Molecular Formula | C₁₂H₁₂Cl₂N₂ | [6][7] |

| Molecular Weight | 255.14 g/mol | [6][7] |

| Parent Cation | Diquat | [2][3] |

| Cation CAS No. | 2764-72-9 |[3] |

Physicochemical Properties

The physicochemical properties of Diquat are critical to understanding its environmental fate, biological activity, and analytical challenges. Its high polarity and ionic nature are dominant features.

Table 2: Core Physicochemical Data for Diquat

| Property | Value | Conditions | Source |

|---|---|---|---|

| Appearance | Yellow crystalline solid | Standard | [2][8] |

| Melting Point | Decomposes at ~335-340 °C (635 °F) | N/A | [1][9] |

| Boiling Point | Decomposes; Not applicable | N/A | [1][2] |

| Water Solubility | 700,000 - 718,000 mg/L (Highly Soluble) | 20 °C, pH 7 | [8][9][10] |

| Organic Solvent Solubility | Methanol: 25,000 mg/L | 20 °C | [8][10] |

| Density | 1.22 - 1.27 g/cm³ | 20 °C | [9][11][12] |

| Vapor Pressure | < 1.0 x 10⁻⁵ mPa (< 1.0 x 10⁻⁷ mmHg) | 20-25 °C | [2][8][9] |

| Log P (Octanol/Water) | -4.6 | pH 7, 20 °C | [10][13] |

| Dissociation Constant (pKa) | Not Applicable (Permanently charged) | 25 °C |[14] |

Stability and Degradation

Diquat exhibits high stability under various conditions. It is resistant to hydrolysis and photodegradation.[15] In the environment, its primary route of dissipation is through strong and rapid adsorption to clay and organic matter in soil and sediment.[9][16] This binding process, which can be irreversible in certain clays, deactivates its herbicidal properties.[9] Diquat is not significantly degraded by microbes.[16] When heated to decomposition, it can emit toxic fumes containing nitrogen oxides and hydrogen chloride.[6]

Experimental Protocols

While Diquat is typically manufactured as the dibromide salt, the dichloride salt can be prepared through several routes:

-

Anion Exchange from Dibromide Salt : A common laboratory and industrial method involves converting the dibromide salt. One patented process describes mixing an aqueous solution of Diquat dibromide with hydrochloric acid, which is then added to a mixture containing an organic solvent, an oxidant (e.g., hydrogen peroxide), and a bromine absorbent (e.g., phenol). This process yields this compound with a recovery rate for bromine of over 96%.[17]

-

Direct Cyclization : A more direct synthesis involves the cyclization reaction of 2,2'-bipyridine (B1663995) and 1,2-dichloroethane. Due to the lower reactivity of dichloroethane compared to dibromoethane, this reaction requires a catalyst, such as a palladium-phosphine complex, and is conducted at high temperatures (e.g., 160°C) in an autoclave to achieve high yields.[18] Another method utilizes a fixed-bed reactor with a CuO/γ-Al₂O₃ catalyst.[19]

The standard method for quantifying Diquat in drinking water is EPA Method 549.2, which is based on high-performance liquid chromatography (HPLC).[20][21]

-

Principle : The method utilizes reversed-phase, ion-pair chromatography to handle the highly polar and ionic nature of the Diquat cation.[20]

-

Sample Preparation : A 250 mL water sample is passed through a C8 solid-phase extraction (SPE) cartridge, where Diquat is adsorbed.[20][21]

-

Elution and Analysis : The cartridge is eluted with 4.5 mL of an acidic aqueous solvent. An ion-pair reagent is added to the eluate before injection into the HPLC system.[20]

-

Detection : Quantification is achieved using an ultraviolet (UV) detector set to 308 nm.[22] A photodiode array (PDA) detector can be used for simultaneous detection and qualitative spectral confirmation.[20]

-

Critical Considerations : Due to the ionic nature of Diquat, all glassware must be properly deactivated to prevent analyte loss through adsorption. The use of polyvinylchloride (PVC) containers is recommended.[20]

Visualized Workflows and Mechanisms

Diquat acts as a non-selective, contact herbicide by inhibiting Photosystem I (PSI) in plants.[10] The dication accepts electrons from PSI, initiating a futile redox cycle that generates highly destructive reactive oxygen species (ROS).[23] This leads to rapid cell membrane damage and plant tissue desiccation.

Caption: Herbicidal mechanism of Diquat via redox cycling at Photosystem I.

This diagram illustrates a patented industrial synthesis route for this compound from its core precursors.[18]

Caption: Catalytic synthesis workflow for this compound production.

This workflow outlines the key steps for the determination of Diquat in aqueous samples as specified by EPA Method 549.2.[20]

Caption: Analytical workflow for Diquat determination using SPE-HPLC.

References

- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Diquat (Diquat dibromide) [cdc.gov]

- 2. Diquat | C12H12N2+2 | CID 6795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diquat - Wikipedia [en.wikipedia.org]

- 4. Diquat vs. Paraquat: Similarities, Differences, and Health Effects • Drugwatcher.org [drugwatcher.org]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. guidechem.com [guidechem.com]

- 7. This compound | C12H12Cl2N2 | CID 19943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diquat [sitem.herts.ac.uk]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. Diquat dibromide [sitem.herts.ac.uk]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. Diquat [sitem.herts.ac.uk]

- 14. This compound [sitem.herts.ac.uk]

- 15. assets.greenbook.net [assets.greenbook.net]

- 16. noaa.gov [noaa.gov]

- 17. GB2580814A - Method for preparing 1,1'-Ethylene-2,2'-Bipyridyl Dichloride Salt - Google Patents [patents.google.com]

- 18. CN115894492A - Preparation method of this compound - Google Patents [patents.google.com]

- 19. This compound synthesis method and device - Eureka | Patsnap [eureka.patsnap.com]

- 20. epa.gov [epa.gov]

- 21. Analytical Method [keikaventures.com]

- 22. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 23. isws.org.in [isws.org.in]

Diquat dichloride CAS number and chemical structure

This guide provides a comprehensive overview of Diquat (B7796111) dichloride, a widely used non-selective contact herbicide. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, mechanism of action, and analytical methodologies.

Chemical Identity and Structure

Diquat dichloride is the common name for the organic compound 1,1'-ethylene-2,2'-bipyridinium dichloride. It belongs to the bipyridylium class of chemicals.

-

Synonyms : Diquat hydrochloride, 6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazinediium dichloride[1][3][4][5][7]

The chemical structure consists of two pyridine (B92270) rings linked by an ethylene (B1197577) bridge, forming a dicationic molecule with two chloride counterions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The compound is notable for its high solubility in water and strong adsorption to soil particles.

| Property | Value | Reference |

| Molecular Weight | 255.14 g/mol | [5][6][7] |

| Exact Mass | 254.0377538 g/mol | [5][6] |

| Appearance | Yellow solid (Paraquat, a related compound, is described as such) | [4] |

| Solubility in water at 20 °C | 700 g/L | [8] |

| Log P | -4.6 | |

| pKa | Not applicable (quaternary amine) | |

| Melting Point | Decomposes at approximately 340 °C | |

| Boiling Point | Not applicable (decomposes) | [3] |

| Vapor Pressure at 20 °C | < 1 x 10⁻⁷ Pa |

Mechanism of Action: Photosystem I Inhibition

Diquat exerts its herbicidal effect by interfering with photosynthesis in plants.[2][9][10][11] Specifically, it acts as a Photosystem I (PSI) electron transport inhibitor.[9][10] In the presence of light, the diquat dication accepts an electron from the ferredoxin component of PSI.[2] This reduction forms a stable radical cation. The radical cation is then rapidly re-oxidized by molecular oxygen, generating highly reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide. These ROS cause rapid lipid peroxidation, leading to the destruction of cell membranes and ultimately cell death.[2] This cyclic process allows a single molecule of diquat to generate numerous ROS, resulting in its fast-acting, non-selective herbicidal activity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Diquat - Wikipedia [en.wikipedia.org]

- 3. Cas 4032-26-2,this compound | lookchem [lookchem.com]

- 4. This compound | 4032-26-2 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C12H12Cl2N2 | CID 19943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. usrtk.org [usrtk.org]

- 9. Diquat [sitem.herts.ac.uk]

- 10. This compound [sitem.herts.ac.uk]

- 11. apps.dnr.wi.gov [apps.dnr.wi.gov]

A Comprehensive Toxicological Profile of Diquat Dichloride in Laboratory Animals

Introduction

Diquat (B7796111) (1,1'-ethylene-2,2'-bipyridilium ion) is a non-selective, fast-acting contact herbicide and crop desiccant, typically used as its dibromide or dichloride salt.[1][2] Its herbicidal action stems from its ability to inhibit photosynthesis.[3] In animal systems, its toxicity is primarily driven by its capacity to undergo redox cycling, a process that generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[4][5] This technical guide provides an in-depth summary of the toxicological profile of Diquat dichloride in various laboratory animal models, focusing on pharmacokinetics, acute, subchronic, and chronic toxicity, genotoxicity, and reproductive and developmental effects. The information is intended for researchers, scientists, and professionals involved in drug development and safety assessment.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxic potential of a compound is intrinsically linked to its ADME profile. Studies in rats have demonstrated that Diquat is poorly absorbed from the gastrointestinal tract following oral administration.[6]

-

Absorption and Excretion: After a single oral dose in rats, the majority of the administered radioactivity (approximately 90-94%) is excreted in the feces within 24 to 48 hours.[6][7] A much smaller fraction, around 3-6%, is absorbed and subsequently excreted in the urine.[7] In contrast, following subcutaneous administration, most of the dose is found in the urine, confirming poor gut absorption.[6][7] This significant difference between oral and parenteral toxicity is a key feature of Diquat's kinetic profile.

-

Distribution: Following oral administration in rats, the highest tissue concentrations of absorbed Diquat are found in the kidney, lung, and liver.[7][8] The kidney is a primary target organ for toxicity, which is consistent with it being the principal route of excretion for the absorbed compound.[8][9]

-

Metabolism: Absorbed Diquat is largely excreted unchanged in the urine.[10] However, there is evidence of some metabolism occurring within the gut, likely due to microbiological degradation, before excretion in the feces.[6] Two major metabolites, diquat monopyridone and diquat dipyridone, have been identified and are considered less toxic than the parent compound.[7]

Acute Toxicity

This compound is classified as moderately toxic following acute oral exposure.[1] Delayed illness and mortality (2 to 14 days post-dosing) are characteristic of acute poisoning in laboratory animals.[1]

Table 1: Acute Toxicity of Diquat in Laboratory Animals

| Species | Route | LD50 (mg/kg bw) | Reference |

|---|---|---|---|

| Rat | Oral | 120 - 231 | [1][11] |

| Mouse | Oral | 233 | [1] |

| Rabbit | Oral | 188 | [1] |

| Rabbit | Dermal | >400 | [11][12] |

| Guinea Pig | Oral | 187 | [1] |

| Dog | Oral | 187 | [1] |

| Cow | Oral | 30 - 56 |[1] |

Clinical Signs: Animals administered lethal doses typically exhibit a delayed onset of clinical signs (around 24 hours), including lethargy, pupil dilation, respiratory distress, weakness, convulsions, and tremors.[1]

Experimental Protocol: Acute Oral Toxicity (General)

-

Test System: Typically young adult albino rats (e.g., Wistar or Sprague-Dawley strain), 8-12 weeks old. Both sexes are used.[13]

-

Methodology: Animals are fasted overnight prior to dosing. This compound, dissolved in a suitable vehicle (e.g., water), is administered by oral gavage in graduated doses to several groups of animals (at least 5 per sex per group).[13] A control group receives the vehicle only.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[13] A gross necropsy is performed on all animals.[13]

-

Endpoint: The LD50 (median lethal dose) is calculated, representing the statistically estimated dose that would be fatal to 50% of the test animals.

Subchronic and Chronic Toxicity & Carcinogenicity

Repeated exposure to Diquat reveals specific target organ toxicities, with the eye being particularly sensitive in long-term studies.

Table 2: Key Findings from Subchronic and Chronic Diquat Studies

| Species | Duration | Route | Key Findings & NOAEL/NOEL | Reference |

|---|---|---|---|---|

| Rat | 4 weeks | Dietary | NOEL: 7.2 mg/kg/day (for increased relative liver weight). | [10] |

| Mouse | 10 days | Gavage | NOEL: 2.5 mg/kg/day (for piloerection). | [10] |

| Rat | 2 years | Dietary | NOAEL: 0.19 mg diquat ion/kg/day. Cataract formation observed at higher doses. No evidence of carcinogenicity. | [7] |

| Dog | 4 years | Dietary | NOAEL: 1.7 mg/kg/day. Cataracts developed within 15-17 months at 5 mg/kg/day. | [12][14] |

| Rat | 80 weeks | Dietary | No tumors observed at doses up to 15 mg/kg/day. |[1] |

Key Toxicological Endpoints:

-

Ocular Toxicity: The most sensitive and consistent finding in chronic studies is the development of bilateral cataracts in both rats and dogs.[1][12][15] The opacities are dose- and time-dependent.

-

Other Effects: At higher doses, reduced food intake and decreased growth are observed.[1] Chronic studies also identify the kidneys as a target site.

Experimental Protocol: 2-Year Chronic Toxicity/Carcinogenicity Study (General)

-

Test System: Rats (e.g., C57BL/10JfCD-1/Alpk), with groups of at least 60 males and 60 females per dose level.[7]

-

Methodology: Diquat is administered in the diet at various concentrations (e.g., 0, 30, 100, 300 ppm) for 24 months.[7]

-

Observations: Comprehensive monitoring includes clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis at multiple intervals.

-

Pathology: At termination, all animals undergo a full gross necropsy. A comprehensive list of tissues and organs is collected for histopathological examination to identify both non-neoplastic and neoplastic lesions.

Mechanism of Toxicity: Oxidative Stress

The primary mechanism of Diquat toxicity in animals is its ability to act as a potent redox cycler.[4] This process generates a continuous supply of superoxide (B77818) anions, leading to overwhelming oxidative stress and subsequent cellular damage.

This cycle of accepting an electron to form a free radical, then donating it to molecular oxygen, regenerates the parent compound and produces a superoxide anion.[3] This cascade overwhelms the cell's antioxidant defenses, leading to lipid peroxidation of membranes and ultimately, cell death.[4]

Genotoxicity

The weight of evidence from a battery of tests indicates that Diquat does not possess significant mutagenic or genotoxic potential.

Table 3: Summary of Genotoxicity Studies for Diquat

| Assay Type | Test System | Result | Reference |

|---|---|---|---|

| Gene Mutation | Salmonella typhimurium (Ames test) | Negative | [7] |

| Chromosomal Aberration | Chinese Hamster Lung Cells | Increased aberrations at cytotoxic concentrations. | [16] |

| Chromosomal Aberration | Human Lymphocytes | Equivocal/Positive at cytotoxic doses with metabolic activation. | [7] |

| Sister Chromatid Exchange | Chinese Hamster Lung Cells | Increased frequencies observed. | [16] |

| In vivo Micronucleus | Mouse | Negative |[1] |

While most studies are negative, some in vitro assays have shown positive or equivocal results for clastogenicity (chromosome damage), but typically only at high, cytotoxic concentrations.[7][16] In vivo studies have not shown evidence of mutagenic effects.[1]

Reproductive and Developmental Toxicity

Diquat has been shown to induce reproductive and developmental effects in laboratory animals, particularly at doses that also cause maternal toxicity.

Table 4: Key Findings from Reproductive and Developmental Diquat Studies

| Species | Study Type | Key Findings & NOAEL | Reference |

|---|---|---|---|

| Rat | 3-Generation Reproduction | No effect on fertility or reproduction. Growth retardation in offspring at 25 mg/kg/day. | [1] |

| Rat | Developmental | Skeletal defects observed in offspring only at a fatal maternal dose (14 mg/kg, injected). No defects at 0.5 mg/kg/day. | [1] |

| Mouse (Female) | Chronic Exposure | Reduced ovary weights, impaired follicle development, reduced oocyte quality, and smaller litter sizes. Effects linked to oxidative stress. | [17][18] |

| Mallard Duck | Embryo Exposure | Teratogenic effects (defects of brain, eye, limbs) and increased oxidative stress in hatchlings. |[19] |

Chronic exposure in female mice demonstrated that Diquat-induced oxidative stress can directly impact ovarian function, leading to reduced fertility.[17][18] Developmental studies in rats and rabbits suggest that teratogenic effects are primarily observed in the presence of significant maternal toxicity.[1][10]

Experimental Protocol: Two-Generation Reproductive Toxicity Study (General)

-

Test System: Rats (e.g., Wistar).

-

Methodology:

-

F0 Generation: Young adult male and female rats (the parental generation) are fed diets containing Diquat for a pre-mating period (e.g., 10 weeks).

-

Mating & F1 Generation: Animals are mated to produce the first-generation (F1) litter. Exposure continues through gestation and lactation.

-

F1 Selection: After weaning, F1 offspring are selected to become the parents for the next generation and are maintained on the same diets.

-

Mating & F2 Generation: F1 animals are mated to produce the second-generation (F2) litters.

-

-

Endpoints: Key reproductive indices are evaluated for both generations, including mating performance, fertility, gestation length, litter size, and pup viability. Offspring are assessed for clinical signs, body weight, and development. Gross and histopathological examinations are conducted on parents and selected offspring.

References

- 1. EXTOXNET PIP - DIQUAT DIBROMIDE [extoxnet.orst.edu]

- 2. scilit.com [scilit.com]

- 3. Diquat - Wikipedia [en.wikipedia.org]

- 4. Mechanisms of toxicity, clinical features, and management of diquat poisoning: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Absorption and Excretion of Diquat and Paraquat in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.who.int [apps.who.int]

- 8. Kidney and lung injury in rats following acute diquat exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. cdpr.ca.gov [cdpr.ca.gov]

- 11. The toxicity of diquat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The toxicity of diquat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 14. oem.bmj.com [oem.bmj.com]

- 15. apvma.gov.au [apvma.gov.au]

- 16. Genotoxic effects of paraquat and diquat evaluated by sister-chromatid exchange, chromosomal aberration and cell-cycle rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chronic Exposure to Diquat Causes Reproductive Toxicity in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chronic Exposure to Diquat Causes Reproductive Toxicity in Female Mice | PLOS One [journals.plos.org]

- 19. Effects of diquat, an aquatic herbicide, on the development of mallard embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Transport of Diquat Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquat (B7796111) dichloride (6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazinediium dichloride) is a fast-acting, non-selective contact herbicide and desiccant.[1] Its extensive use in agriculture and aquatic weed control necessitates a thorough understanding of its environmental fate and transport to assess potential ecological risks. This technical guide provides an in-depth overview of the current scientific knowledge regarding the environmental behavior of diquat dichloride, including its physicochemical properties, degradation pathways, mobility in various environmental compartments, and bioaccumulation potential. Detailed experimental protocols and visual representations of key processes are included to support research and development efforts.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. Diquat is a cationic herbicide, a characteristic that significantly influences its fate and transport.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂Cl₂N₂ | - |

| Molecular Weight | 257.14 g/mol | - |

| Water Solubility | 700 g/L at 20°C | [2] |

| Vapor Pressure | < 1.0 x 10⁻⁷ mmHg at 25°C | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | -4.6 | [2] |

| pKa | Not applicable (permanently charged cation) | - |

Note: The high water solubility and low octanol-water partition coefficient indicate that this compound is hydrophilic and has a low potential for partitioning into fatty tissues.

Environmental Fate

The environmental fate of this compound is characterized by its strong affinity for soil and sediment particles, limited degradation in the bound state, and rapid dissipation from the water column.

Degradation

Photodegradation:

In aqueous solutions, this compound is susceptible to photodegradation. The half-life for photolysis in water is reported to be in the range of 2 to 11 days.[3] The major photodegradation product is 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium ion (TOPPS).[4] However, photodegradation is not considered a major dissipation pathway in the environment because diquat rapidly adsorbs to suspended particles, which reduces its exposure to sunlight.[3]

| Matrix | Half-life (t½) | Conditions | Reference |

| Water | 2 - 11 days | Photolysis | [3] |

| Water | < 48 hours | Natural waters | [4] |

Microbial Degradation:

Microbial degradation of this compound is generally considered a minor degradation pathway, especially in soil and sediment where the compound is strongly adsorbed and becomes biologically unavailable.[5] Studies have shown that under aerobic and anaerobic conditions, the conversion of diquat to CO₂ is negligible.[3] In the water column, microbial degradation plays a role in the breakdown of the compound, with a reported half-life of less than 48 hours in natural waters.[4][6]

| Matrix | Degradation Rate | Conditions | Reference |

| Soil/Sediment | Very slow | Aerobic/Anaerobic | [5][6] |

| Water | t½ < 48 hours | Natural waters | [4][6] |

Mobility

Soil:

This compound exhibits very low mobility in soil due to its strong and rapid adsorption to soil particles, particularly clay minerals and organic matter.[2][6] The cationic nature of the diquat ion leads to strong electrostatic interactions with negatively charged sites on soil colloids. This strong binding significantly reduces its potential for leaching into groundwater.[5][7]

| Soil Parameter | Value | Soil Type | Reference |

| Koc | Not typically reported due to cation exchange being the primary adsorption mechanism | - | - |

| Field Half-life | >1000 days | Various | [6] |

Water:

When applied to water bodies for aquatic weed control, this compound concentrations in the water column decrease rapidly.[1] This is primarily due to its rapid adsorption to aquatic vegetation, suspended sediment, and bottom sediment.[1][5] The half-life of diquat in the water column is typically less than 48 hours.[4][6] However, once in the sediment, it is very persistent.[7]

Bioaccumulation

This compound has a low potential for bioaccumulation in aquatic organisms.[1] This is consistent with its high water solubility and low octanol-water partition coefficient.[2]

| Organism | BCF Value | Tissue | Reference |

| Fish (general) | Low | Tissues | [1] |

| Fish | ≤2.5 (non-edible), 1.03 (whole fish) | Viscera, Whole fish | [8] |

Experimental Protocols

Soil Adsorption/Desorption Study (OECD Guideline 106)

The soil adsorption and desorption of this compound can be determined using the batch equilibrium method as described in OECD Guideline 106.[9][10]

Objective: To determine the adsorption distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) of this compound in various soils.

Methodology:

-

Soil Selection: A minimum of five different soil types with varying properties (e.g., organic carbon content, pH, clay content, and texture) are selected.

-

Test Substance Preparation: A stock solution of radiolabeled or non-labeled this compound in a suitable solvent (e.g., 0.01 M CaCl₂) is prepared.

-

Preliminary Test: A preliminary test is conducted to determine the appropriate soil-to-solution ratio, equilibration time, and to check for adsorption to the test vessels.

-

Adsorption Phase:

-

Known amounts of soil are weighed into centrifuge tubes.

-

A known volume of the this compound test solution at different concentrations is added to each tube.

-

The tubes are agitated in the dark at a constant temperature until equilibrium is reached.

-

The solid and liquid phases are separated by centrifugation.

-

The concentration of this compound in the aqueous phase is determined by a suitable analytical method (e.g., liquid chromatography-mass spectrometry).

-

-

Desorption Phase (Optional):

-

After the adsorption phase, a portion of the supernatant is removed and replaced with a fresh solution of 0.01 M CaCl₂.

-

The tubes are re-agitated for the same equilibration time.

-

The concentration of this compound in the aqueous phase is determined.

-

-

Data Analysis: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The adsorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the aqueous solution at equilibrium. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD Guideline 308)

This guideline can be used to assess the biodegradation of this compound in water-sediment systems.

Objective: To determine the rate of degradation and identify the degradation products of this compound in aerobic and anaerobic water-sediment systems.

Methodology:

-

System Setup: Intact sediment cores with overlying water are collected from two different sites.

-

Test Substance Application: Radiolabeled this compound is applied to the water phase of the test systems.

-

Incubation: The systems are incubated in the dark at a constant temperature. For aerobic testing, the overlying water is aerated. For anaerobic testing, the system is maintained under a nitrogen atmosphere.

-

Sampling: At various time intervals, replicate systems are sacrificed. The water and sediment phases are separated and analyzed.

-

Analysis: The concentrations of the parent compound and its degradation products in the water and sediment extracts are determined using appropriate analytical techniques (e.g., HPLC with radiometric detection, LC-MS). Non-extractable residues in the sediment are quantified by combustion analysis. Volatile degradation products (e.g., ¹⁴CO₂) are trapped and quantified.

-

Data Analysis: The dissipation half-life of this compound in the total system and in the water phase is calculated. The rates of formation and decline of major degradation products are also determined.

Visualizations

Caption: Environmental fate pathways of this compound.

Caption: Workflow for a soil adsorption study (OECD 106).

Caption: Relationship between properties and environmental transport.

Conclusion

The environmental fate of this compound is primarily driven by its strong and rapid adsorption to soil and sediment. This process significantly limits its mobility, bioavailability, and degradation. In the aquatic environment, it dissipates quickly from the water column but persists in the sediment. Photodegradation is a potential degradation pathway in water, while microbial degradation is generally slow, particularly for the adsorbed chemical. The potential for bioaccumulation in aquatic organisms is low. A comprehensive understanding of these processes, supported by standardized experimental protocols, is essential for the accurate environmental risk assessment of this widely used herbicide.

References

- 1. noaa.gov [noaa.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. mass.gov [mass.gov]

- 4. cdn.who.int [cdn.who.int]

- 5. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Diquat - Canada.ca [canada.ca]

- 6. EXTOXNET PIP - DIQUAT DIBROMIDE [extoxnet.orst.edu]

- 7. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 10. oecd.org [oecd.org]

Unraveling the Photochemical Fate of Diquat Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquat (B7796111) dichloride, a quaternary bipyridyl herbicide, has been widely used in agriculture for desiccation of crops and control of aquatic weeds. Its environmental fate is of significant interest, particularly the pathways through which it degrades under the influence of light. This technical guide provides an in-depth exploration of the photochemical degradation of Diquat dichloride, detailing its degradation pathways, key photoproducts, and the experimental methodologies used to elucidate these processes. All quantitative data are summarized for comparative analysis, and logical and experimental workflows are visualized to enhance understanding.

Photochemical Degradation Pathways of this compound

The photochemical degradation of this compound in aqueous environments is a key process influencing its environmental persistence. When exposed to ultraviolet (UV) radiation from sunlight, Diquat undergoes a series of transformations leading to the formation of several degradation products. The primary mechanism involves the excitation of the Diquat molecule by UV light, leading to subsequent reactions such as oxidation and rearrangement.

The major identified photoproducts of this compound are 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium cation (TOPPS) and picolinamide . Other degradation products that have been reported include diquat monopyridone and diquat dipyridone, which are also considered oxidation products.

The proposed photochemical degradation pathway initiates with the UV-induced excitation of the Diquat cation. This excited state is susceptible to attack by water or reactive oxygen species (ROS), such as hydroxyl radicals, which can be generated in the presence of photosensitizers in natural waters. The subsequent reactions involve cleavage and rearrangement of the pyridine (B92270) rings.

Quantitative Data on Photochemical Degradation

The rate of photochemical degradation of this compound is influenced by factors such as light intensity, pH, and the presence of sensitizing substances in the water. The following tables summarize available quantitative data from various studies.

Table 1: Photodegradation Half-life of this compound in Aqueous Solutions

| Light Source | pH | Initial Concentration | Half-life (t½) | Reference |

| Sunlight | 7.0 | Not specified | 48 hours | EPA Factsheet[1] |

| UV Lamp (unspecified) | Not specified | Not specified | 1-3 weeks | EPA Factsheet[1] |

Table 2: Major Photodegradation Products of this compound

| Photodegradation Product | Analytical Method Used for Identification | Reference |

| 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium cation (TOPPS) | Mass Spectrometry, NMR | Smith & Grove, 1969; WHO Addendum[2] |

| Picolinamide | Mass Spectrometry, Chromatography | Smith & Grove, 1969 |

| Diquat Monopyridone | Isotope Dilution | WHO Addendum[2] |

| Diquat Dipyridone | Isotope Dilution | WHO Addendum[2] |

Experimental Protocols

The study of this compound's photochemical degradation involves controlled laboratory experiments to simulate environmental conditions. Below are detailed methodologies for key experiments.

Protocol 1: Aqueous Photolysis Study

This protocol is a generalized procedure based on guidelines for pesticide photolysis studies.

Objective: To determine the rate of direct photochemical degradation of this compound in water and identify its major photoproducts.

Materials:

-

This compound standard

-

Purified, sterile water (e.g., Milli-Q)

-

pH buffers (e.g., phosphate (B84403) or acetate (B1210297) buffers)

-

Quartz reaction vessels

-

A light source simulating sunlight (e.g., xenon arc lamp with filters to cut off wavelengths <290 nm)

-

High-Performance Liquid Chromatography (HPLC) system with UV and/or Mass Spectrometry (MS) detector

-

Solid-Phase Extraction (SPE) cartridges for sample cleanup

Procedure:

-

Preparation of Test Solutions: Prepare aqueous solutions of this compound in sterile, buffered water at a known concentration. A typical concentration range is 1-10 mg/L. Prepare control samples to be kept in the dark to account for any non-photochemical degradation.

-

Irradiation: Fill the quartz reaction vessels with the test solutions. Place the vessels in a temperature-controlled chamber and irradiate with the light source. The light intensity should be measured and monitored.

-

Sampling: At predetermined time intervals, withdraw aliquots from the irradiated and dark control solutions.

-

Sample Analysis:

-

Directly inject the aqueous samples into the HPLC-UV/MS system if possible.

-

If necessary, perform a solid-phase extraction to concentrate the analytes and remove interfering substances. Elute the analytes from the SPE cartridge and analyze by HPLC.

-

-

Data Analysis:

-

Determine the concentration of this compound remaining at each time point.

-

Calculate the degradation rate constant and the half-life (t½) of this compound.

-

Identify the degradation products by comparing their retention times and mass spectra with those of authentic standards or by interpreting the mass spectral data.

-

Protocol 2: Identification of Photoproducts using UPLC-MS/MS

Objective: To identify and characterize the chemical structures of this compound photoproducts using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

-

UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation: Use the samples generated from the aqueous photolysis study (Protocol 1).

-

Chromatographic Separation: Develop a UPLC method to separate this compound from its degradation products. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar compounds like Diquat and its metabolites.

-

Mass Spectrometric Analysis:

-

Acquire full-scan mass spectra to determine the molecular weights of the parent compound and its photoproducts.

-

Perform tandem MS (MS/MS) experiments on the detected parent and product ions to obtain fragmentation patterns.

-

-

Structure Elucidation:

-

Propose chemical structures for the photoproducts based on their accurate mass measurements and fragmentation patterns.

-

Compare the obtained data with literature values and, if available, with the analysis of certified reference standards of the suspected photoproducts.

-

Conclusion

The photochemical degradation of this compound is a complex process that leads to the formation of several key products, including TOPPS and picolinamide. Understanding these degradation pathways is crucial for assessing the environmental risk associated with the use of this herbicide. The methodologies outlined in this guide provide a framework for researchers to further investigate the photochemical fate of this compound and other similar compounds. The use of modern analytical techniques, such as high-resolution mass spectrometry, will continue to be instrumental in elucidating the complete degradation pathways and identifying novel transformation products.

References

Diquat Dichloride in Rats: A Deep Dive into Absorption, Metabolism, and Excretion

For the attention of researchers, scientists, and professionals in drug development, this technical guide offers a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of diquat (B7796111) dichloride in rat models. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and provides visual representations of metabolic pathways and experimental workflows.

Executive Summary

Diquat, a non-selective contact herbicide, demonstrates poor absorption from the gastrointestinal tract in rats.[1][2] Following oral administration, the majority of the administered dose is excreted unchanged in the feces.[1][3] In contrast, when administered subcutaneously, diquat is rapidly absorbed and primarily eliminated through the urine.[2][3] The kidneys and lungs are the primary organs of accumulation for absorbed diquat.[3][4] Metabolism of diquat is limited but leads to the formation of diquat-monopyridone and diquat-dipyridone, which are less toxic than the parent compound.[5][6]

Data Presentation: Quantitative Insights into Diquat ADME

The following tables summarize the key quantitative data on the absorption, distribution, and excretion of diquat dichloride in rats from various studies.

Table 1: Excretion of Diquat in Rats Following a Single Oral Dose

| Dose (mg diquat ion/kg bw) | Time Frame | % of Dose in Urine | % of Dose in Feces | Total Recovery (%) | Study |

| 1 | 7 days | ~3% | ~93% | ~96% | Johnston, Mutch & Scott, 1994[3] |

| 5-10 | 4 days | Not specified | Not specified | Complete elimination | Anonymous, 1987[2] |

| Not Specified | 48 hours | ~6% | ~94% | 100% | Daniel & Henson, 1960[3] |

Table 2: Excretion of Diquat in Rats Following a Single Subcutaneous Dose

| Dose (mg diquat ion/kg bw) | Time Frame | % of Dose in Urine | % of Dose in Feces | Study |

| 5 or 6 | 96 hours | ~90% (Day 1) | Little to none | Johnston, Mutch & Scott, 1994[2][3] |

Table 3: Tissue Distribution of Diquat in Male Rats 2 Hours After a Single Oral Dose of 100 mg diquat ion/kg bw

| Tissue | Concentration (µg eq/g) |

| Kidney | 5.75 |

| Lung | 2.43 |

| Liver | 0.87 |

| Other Tissues | < 0.075 |

| Data from a 1994 study by Johnston, Mutch & Scott.[3] |

Table 4: Toxicokinetic Parameters of Diquat and its Metabolites in Rat Plasma After Intragastric Administration

| Compound | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0–t (h*ng/mL) |

| Diquat (DQ) | 977 | 0.6 | 13.1 | 2770 |

| Diquat Monopyridone (DQ-M) | 47.1 | 0.5 | 25.1 | 180 |

| Diquat Dipyridone (DQ-D) | 246 | 1.6 | 8.2 | 2430 |

| Data from a study on the toxicokinetics of diquat and its metabolites.[6] |

Experimental Protocols

The methodologies employed in the cited studies are crucial for the interpretation of the data and for the design of future research.

In Vivo ADME Study Protocol

A representative experimental design to study the absorption, distribution, and excretion of diquat in rats is as follows:

-

Animal Model: Male and female Wistar rats are commonly used.[3]

-

Housing: Animals are housed individually in metabolism cages that allow for the separate collection of urine and feces.[3]

-

Dosing:

-

Sample Collection:

-

Analysis:

-

Radioactivity in urine, feces, and tissues is quantified using liquid scintillation counting.

-

The parent compound and its metabolites in excreta and tissues are often identified and quantified using techniques like radio-thin-layer chromatography (Radio-TLC) or high-performance liquid chromatography (HPLC).[3][5]

-

In Vitro Metabolism Study Protocol

To investigate the metabolic fate of diquat, in vitro studies using rat liver homogenates are performed:

-

Preparation of Liver Homogenate: Rat liver is homogenized in an isotonic buffer.[5]

-

Incubation: A solution containing diquat is incubated with the fresh liver homogenate at 37°C for various time points. A control incubation with preheated (inactivated) homogenate is also run.[5]

-

Analysis: The concentration of diquat and the formation of metabolites in the incubation mixture are monitored over time using HPLC.[5]

-

Metabolite Identification: The chemical structures of the metabolites are determined using techniques such as infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy.[5]

Visualizing Key Processes

To better illustrate the experimental and biological processes involved in diquat ADME, the following diagrams have been generated.

Caption: Experimental workflow for a rat ADME study of this compound.

Caption: Metabolic pathway of diquat in rats.

Concluding Remarks

The studies reviewed in this guide consistently demonstrate that this compound is poorly absorbed orally in rats, with the majority of the dose being excreted in the feces. The absorbed diquat is primarily cleared by the kidneys. While metabolism is not extensive, the formation of monopyridone and dipyridone derivatives represents a detoxification pathway. These findings are critical for understanding the toxicological profile of diquat and for conducting robust risk assessments. The provided experimental protocols offer a foundation for designing further studies to explore specific aspects of diquat's ADME profile.

References

- 1. Absorption and Excretion of Diquat and Paraquat in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - DIQUAT DIBROMIDE [extoxnet.orst.edu]

- 3. apps.who.int [apps.who.int]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. [In vitro studies of the metabolism of paraquat and diquat using rat liver homogenates--isolation and identification of the metabolites of paraquat and diquat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

The History and Development of Diquat Dichloride: A Technical Guide

Introduction

Diquat (B7796111) dichloride, a quaternary ammonium (B1175870) compound, is a non-selective, fast-acting contact herbicide and desiccant. First synthesized in 1955, it has been utilized in agriculture for the control of a broad spectrum of weeds and for pre-harvest crop desiccation. This technical guide provides an in-depth overview of the history, development, mechanism of action, synthesis, and toxicological profile of Diquat dichloride, intended for researchers, scientists, and professionals in drug development.

History and Key Developmental Milestones

The herbicidal properties of the diquat cation were first recognized in 1955 at the Imperial Chemical Industries (ICI) laboratories.[1] The initial synthesis was carried out at ICI's Dyestuffs Division in Blackley, England. Early research demonstrated its effectiveness on test plants at application rates as low as 0.1 lb/acre. A key finding was that only quaternary salts capable of being reduced to radical cations exhibited herbicidal activity. This discovery also led to the development of the structurally similar herbicide, paraquat.

Initial commercialization efforts in the late 1950s focused on diquat's ability to control broadleaved annual weeds with minimal damage to cereal crops. However, the development of more selective auxin herbicides made this application less attractive. Instead, a niche was found for diquat in conjunction with the increasing mechanization of agriculture. In 1961, it was commercially introduced for potato haulm desiccation, a process that facilitates mechanical harvesting. By the mid-1960s, its use expanded to the pre-harvest desiccation of various oilseed crops.

Chemical Synthesis

The industrial synthesis of this compound is a two-step process.

Step 1: Synthesis of 2,2'-Bipyridine (B1663995)

The precursor, 2,2'-bipyridine, is synthesized from pyridine (B92270) through an oxidative coupling reaction. This is typically achieved by heating pyridine over a Raney nickel catalyst.[1] Alternative methods involve the reaction of pyridine with ferric chloride or iodine at high temperatures, or the Ullmann reaction of 2-bromopyridine (B144113) with copper.[2]

Step 2: Formation of this compound

This compound is then produced by the reaction of 2,2'-bipyridine with 1,2-dichloroethane. This reaction forms the ethylene (B1197577) bridge between the two pyridine rings, resulting in the diquat dication with chloride as the counter-ion.[3] While the dibromide salt was also common, the dichloride is often favored for its atom economy.[3] The reaction with dichloroethane can require high temperatures, and palladium-phosphine complexes have been developed as catalysts to facilitate the reaction under milder conditions.[3]

Mechanism of Action

This compound is a Photosystem I (PSI) inhibitor. Its herbicidal activity is light-dependent and requires the presence of oxygen.

Signaling Pathway

The mechanism of action involves the following steps:

-

Uptake and Translocation: Diquat is rapidly absorbed by green plant tissues but exhibits limited translocation.[4]

-

Interaction with Photosystem I: In the chloroplasts, the diquat dication (DQ²⁺) accepts an electron from the early electron acceptors of Photosystem I, likely ferredoxin.[5][6] This reduces the diquat dication to a radical cation (DQ⁺•).

-

Redox Cycling and Generation of Reactive Oxygen Species (ROS): The diquat radical cation is unstable and rapidly re-oxidized by molecular oxygen (O₂) to the original dication. This process, known as redox cycling, generates a superoxide (B77818) radical (O₂⁻•).

-

Formation of Other ROS: The superoxide radical is then converted to other highly reactive oxygen species, including hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH), through enzymatic and non-enzymatic reactions.

-

Cellular Damage: These reactive oxygen species are highly cytotoxic and cause rapid cellular damage through lipid peroxidation of cell membranes, protein denaturation, and nucleic acid damage.[7][8] This leads to the disruption of cell integrity, leakage of cellular contents, and ultimately, rapid desiccation and death of the plant tissue.

References

- 1. Diquat - Wikipedia [en.wikipedia.org]

- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN115894492A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. mass.gov [mass.gov]

- 5. 19.6 Herbicides that Interfere with Photosystem I – Principles of Weed Control [ohiostate.pressbooks.pub]

- 6. Diversion of Electrons in Photosystem I | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 7. Diquat-dependent protein carbonyl formation. Identification of lipid-dependent and lipid-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Diquat Dichloride-Induced Oxidative Stress in Cell Culture

Audience: Researchers, scientists, and drug development professionals.